6-(Chloromethyl)-1,3-diazinane-2,4-dione
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Overview
Description
6-(Chloromethyl)-1,3-diazinane-2,4-dione is a heterocyclic organic compound that features a diazinane ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-diazinane-2,4-dione typically involves the chloromethylation of 1,3-diazinane-2,4-dione. This can be achieved through the reaction of 1,3-diazinane-2,4-dione with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl cation, which then reacts with the diazinane ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc iodide can further enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
6-(Chloromethyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,3-diazinane-2,4-dione involves its reactivity with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione
- 6-(Aminomethyl)-1,3-diazinane-2,4-dione
- 6-(Methoxymethyl)-1,3-diazinane-2,4-dione
Comparison
Compared to its analogs, 6-(Chloromethyl)-1,3-diazinane-2,4-dione is unique due to its high reactivity with nucleophiles, making it a valuable intermediate in synthetic chemistry. Its chloromethyl group provides a versatile handle for further functionalization, which is not as readily available in its hydroxymethyl or aminomethyl counterparts .
Properties
Molecular Formula |
C5H7ClN2O2 |
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Molecular Weight |
162.57 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
InChI Key |
QLLIYXKBVWKDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)CCl |
Origin of Product |
United States |
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